molecular formula C15H16Cl2N2O2S2 B12528935 3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12528935
M. Wt: 391.3 g/mol
InChI Key: LGVPALCBRFUQSV-UHFFFAOYSA-N
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Description

3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with bis(2-chloroethyl)aminomethyl and hydroxyphenylmethylidene groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloroethylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties .

Scientific Research Applications

3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)aminomethyl group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The hydroxyphenylmethylidene group may contribute to the compound’s ability to interact with cellular receptors and signaling pathways, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C15H16Cl2N2O2S2

Molecular Weight

391.3 g/mol

IUPAC Name

3-[bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H16Cl2N2O2S2/c16-5-7-18(8-6-17)10-19-14(21)13(23-15(19)22)9-11-3-1-2-4-12(11)20/h1-4,9,20H,5-8,10H2

InChI Key

LGVPALCBRFUQSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CN(CCCl)CCCl)O

Origin of Product

United States

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